molecular formula C7H13N3 B1486623 [2-(3-methyl-1H-pyrazol-1-yl)propyl]amine CAS No. 1172803-90-5

[2-(3-methyl-1H-pyrazol-1-yl)propyl]amine

Cat. No. B1486623
M. Wt: 139.2 g/mol
InChI Key: FKIOXNYIENVQGX-UHFFFAOYSA-N
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Description

2-(3-methyl-1H-pyrazol-1-yl)propyl]amine (or 2-MMPP) is an organic compound that has been studied for its potential applications in a variety of scientific fields. It is a colorless solid with a molecular weight of 169.2 g/mol, and its chemical formula is C6H11N3. 2-MMPP is a member of the pyrazole family, and has been found to possess several interesting properties, such as its ability to bind to certain proteins and its ability to act as a catalyst in certain reactions. In

Scientific Research Applications

Synthesis and Characterization

Pyrazole derivatives, including compounds similar to "[2-(3-methyl-1H-pyrazol-1-yl)propyl]amine," have been extensively synthesized and characterized for various applications. Studies like those by Titi et al. (2020) and Szlachcic et al. (2020) have explored the synthesis, structural characterization, and potential biological activities of pyrazole derivatives. These compounds have been analyzed using techniques like X-Ray crystallography, NMR spectroscopy, and mass spectroscopy to elucidate their structural features and to predict their biological activities against diseases such as cancer and microbial infections (Titi et al., 2020) (Szlachcic et al., 2020).

Catalysis and Polymerization

Pyrazole derivatives have shown promise as catalysts in polymerization processes. For instance, Matiwane et al. (2020) reported on the use of pyrazolyl compounds as catalysts for the copolymerization of CO2 and cyclohexene oxide, highlighting their potential in creating environmentally friendly polymers (Matiwane et al., 2020).

Antimicrobial and Antitumor Activities

Several studies have highlighted the antimicrobial and antitumor activities of pyrazole derivatives. For example, the synthesis and biological evaluation of 1-arylpyrazoles as potent σ(1) receptor antagonists have shown high activity in neurogenic pain models and potential therapeutic applications in neuropathic pain management (Díaz et al., 2012). Moreover, Sindhu et al. (2016) explored the antimicrobial and apoptosis-inducing effects of functionalized 1H-1,2,3-triazole tethered pyrazolo[3,4-b]pyridin-6(7H)-ones, suggesting their potential in pharmaceutical applications (Sindhu et al., 2016).

Corrosion Inhibition

Compounds containing pyrazole moieties have been investigated for their potential as corrosion inhibitors. Chetouani et al. (2005) studied the inhibitory effect of bipyrazole compounds on the corrosion of pure iron in acidic media, finding them to be efficient inhibitors, which could have applications in industrial processes and materials science (Chetouani et al., 2005).

properties

IUPAC Name

2-(3-methylpyrazol-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-6-3-4-10(9-6)7(2)5-8/h3-4,7H,5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIOXNYIENVQGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C(C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(3-methyl-1H-pyrazol-1-yl)propyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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